

# Application Note: Analysis of Apoptosis by Flow Cytometry using GKK1032B

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## Compound of Interest

Compound Name: GKK1032B

Cat. No.: B15600545

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**GKK1032B**, a peptide-polyketide hybrid isolated from the endophytic fungus *Penicillium citrinum*, has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] Notably, in human osteosarcoma MG63 cells, **GKK1032B** has been shown to induce apoptosis through the activation of the intrinsic caspase pathway.[1][2][3] This application note provides a detailed protocol for the analysis of **GKK1032B**-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

The principle of this assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[4] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live cells and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[5] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

## Data Presentation

Treatment of human osteosarcoma MG63 cells with **GKK1032B** for 24 hours leads to a dose-dependent increase in the percentage of apoptotic cells. A summary of representative

quantitative data is presented in Table 1.

Treatment Group	Concentration (μM)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)	Total Apoptotic Cells (%)
Vehicle Control (DMSO)	0	2.59	0.50	3.09
GKK1032B	3	12.87	3.15	16.02
GKK1032B	6	25.43	5.11	30.54

Table 1: Representative data of **GKK1032B**-induced apoptosis in MG63 cells detected by Annexin V/PI flow cytometry after 24 hours of treatment. The percentage of apoptotic cells in the control group was 3.09%, which increased to 30.54% in the group treated with 6 μmol·L<sup>-1</sup> of **GKK1032B**.<sup>[1][3]</sup>

## Experimental Protocols

This protocol outlines the steps for inducing apoptosis with **GKK1032B** and subsequent analysis by flow cytometry using an Annexin V-FITC/PI apoptosis detection kit.

## Materials and Reagents

- **GKK1032B**
- Human osteosarcoma MG63 cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS), Ca<sup>2+</sup> and Mg<sup>2+</sup> free
- Trypsin-EDTA
- Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometer

## Experimental Procedure

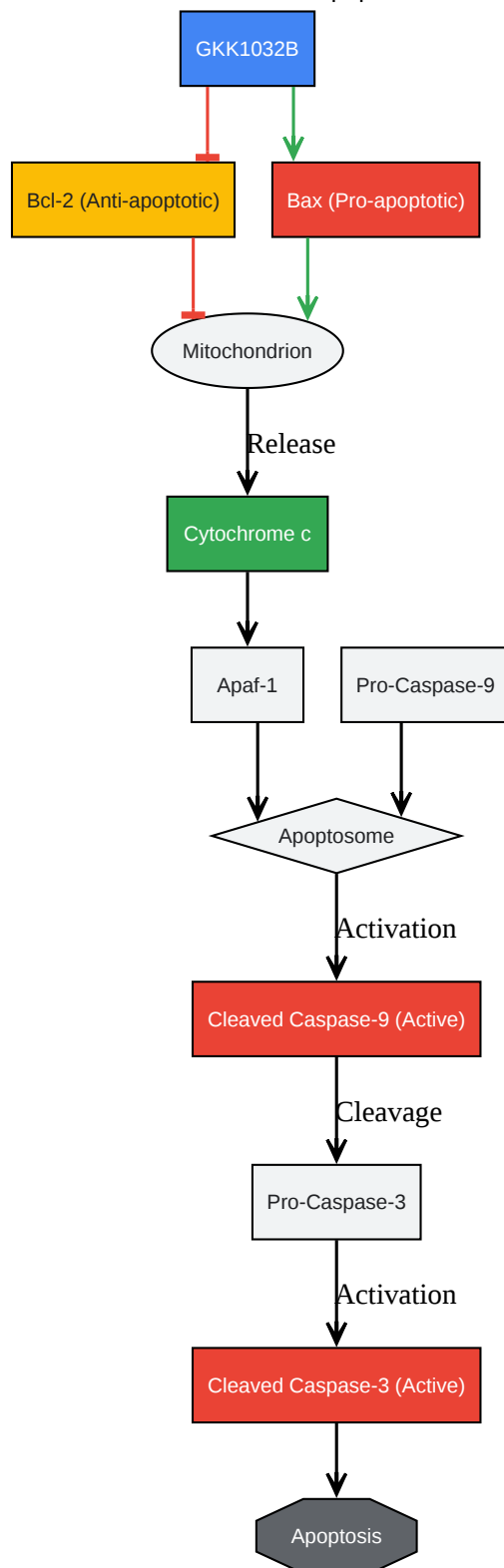
- Cell Seeding: Seed MG63 cells in 6-well plates at a density of  $2 \times 10^5$  cells/well and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Compound Treatment: Treat the cells with varying concentrations of **GKK1032B** (e.g., 0, 3, and 6 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
- Cell Harvesting:
  - Carefully collect the cell culture supernatant, which may contain detached apoptotic cells.
  - Wash the adherent cells with PBS.
  - Gently detach the adherent cells using Trypsin-EDTA.
  - Combine the detached cells with their corresponding supernatant.
- Cell Washing:
  - Centrifuge the cell suspension at 300 x g for 5 minutes.
  - Discard the supernatant and resuspend the cell pellet in cold PBS.
  - Repeat the centrifugation and washing step.
- Staining:
  - Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
  - Centrifuge the washed cells and resuspend the pellet in 1X Binding Buffer to a concentration of  $1 \times 10^6$  cells/mL.
  - Transfer 100 µL of the cell suspension ( $1 \times 10^5$  cells) to a flow cytometry tube.
  - Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
  - Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

- Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer within one hour of staining.
  - Use unstained, Annexin V-FITC only, and PI only stained cells for setting up compensation and quadrants.
  - Acquire data for at least 10,000 events per sample.
  - Analyze the data to determine the percentage of cells in each quadrant:
    - Lower-Left (Annexin V- / PI-): Live cells
    - Lower-Right (Annexin V+ / PI-): Early apoptotic cells
    - Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
    - Upper-Left (Annexin V- / PI+): Necrotic cells

## Visualizations

### GKK1032B-Induced Apoptosis Signaling Pathway

## GKK1032B-Induced Intrinsic Apoptosis Pathway

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Caption: **GKK1032B** induces apoptosis via the intrinsic pathway.

## Experimental Workflow for Apoptosis Analysis



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Caption: Workflow for **GKK1032B** apoptosis analysis.

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